molecular formula C9H8Br2O2 B13000756 Methyl 2,5-Dibromo-3-methylbenzoate

Methyl 2,5-Dibromo-3-methylbenzoate

Cat. No.: B13000756
M. Wt: 307.97 g/mol
InChI Key: LLFPGFPTRIKVSR-UHFFFAOYSA-N
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Description

Methyl 2,5-Dibromo-3-methylbenzoate is an aromatic ester with the molecular formula C9H8Br2O2. This compound is characterized by the presence of two bromine atoms and a methyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-Dibromo-3-methylbenzoate typically involves the bromination of methyl anthranilate. The process includes two main steps: direct bromination and diazo bromination. The reaction conditions often require the use of bromine as a reagent and a suitable solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced equipment and controlled reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-Dibromo-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl 2,5-Dibromo-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-Dibromo-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at understanding its full potential .

Comparison with Similar Compounds

  • Methyl 2,5-Dibromobenzoate
  • Methyl 3,5-Dibromo-2-methylbenzoate
  • Methyl 2,4-Dibromo-3-methylbenzoate

Comparison: Methyl 2,5-Dibromo-3-methylbenzoate is unique due to the specific positioning of the bromine atoms and the methyl group on the benzoate ester. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the bromine atoms can influence the compound’s reactivity in substitution and coupling reactions .

Properties

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

methyl 2,5-dibromo-3-methylbenzoate

InChI

InChI=1S/C9H8Br2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3

InChI Key

LLFPGFPTRIKVSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)OC)Br

Origin of Product

United States

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